1,5-Bis(methylamino)-3-oxapentane
Overview
Description
1,5-Bis(methylamino)-3-oxapentane is a useful research compound. Its molecular formula is C6H16N2O and its molecular weight is 132.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hypoglycemic Properties and Pancreatic Effects
1,5-Bis(methylamino)-3-oxapentane derivatives have been studied for their hypoglycemic properties. For instance, 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane-diacetatocopper has been observed to decrease glucose levels in blood, indicating potential use in diabetes treatment. However, it also caused histopathological changes in the pancreas of rats, including inflammatory infiltration and cellular degeneration (Nofa, Lampatov, & Lepilov, 2015).
Structural Studies and Anticancer Properties
Structural studies of 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)-3-oxapentane revealed complex networks of intermolecular interactions, suggesting potential biological target interactions. This compound showed promising growth-inhibitory power against human tumor cell lines, particularly leukemia and non-small lung cancer (Żabiński, Wolska, & Maciejewska, 2007).
Potential in Cancer Treatment
The synthesis of 1,5-bis(4-amidinophenoxy)-3-oxapentane analogs and their structural evaluation suggest potential for use in cancer treatment. Preliminary assays against cancer cell lines have been conducted to assess their efficacy (Maciejewska et al., 2006).
Binding Properties and Medicinal Applications
1,5-bis[2-(dioxyphosphoryl)-4-ethylphenoxy]-3-oxapentane and its analogs have been investigated for their complexation ability with copper(II), providing insights useful for designing medicinal drugs. The stability of Cu(II) complexes with these ligands has been a focus, indicating potential for medicinal applications (Baulin et al., 2018).
Macrocyclic Compound Synthesis
Research on the alkylation of 1,5-bis(tetrazol-5-yl)-3-oxapentane led to the selective synthesis of a 15-membered macrocycle, demonstrating the compound's utility in creating complex chemical structures (Voitekhovich et al., 2012).
Liver Pathology Studies
Studies on animals treated with 1,5-Bis(3,5-Dimethylpyrazol-1-yl)-3-oxapentane-diacetatocopper showed significant liver pathology, including inflammatory infiltration and cellular degeneration. This highlights its potential impacton liver health and necessitates further investigation into its safety (Nofal, Potaрov, & Khlebnikov, 2014).
Podand Derivatives Synthesis and Applications
Podand derivatives based on 3-oxapentane have been synthesized and studied for their potential applications in host-guest chemistry. These derivatives can interact with metal cations and organic anions or molecules, which could be beneficial for various chemical and biological applications (Linh et al., 2023).
DNA Biosensor Development
This compound derivatives have been used in the development of electrochemical DNA biosensors. These sensors are designed for rapid evaluation of chemical compounds interacting with DNA, demonstrating the compound's potential in pharmaceutical and clinical research (Szpakowska et al., 2006).
Crown Ether Synthesis
Research on photoinitiated [2+2]-cycloaddition of 1,5-bis[2-(3-phenyl-3-oxoprop-1-en-1-yl)phenoxy]-3-oxapentane led to the synthesis of crown ether containing cyclobutane fragments. This demonstrates its utility in synthesizing cyclic chemical structures with potential applications in material science and catalysis (Ovchinnikov et al., 2008).
Mechanism of Action
Target of Action
The primary target of 1,5-Bis(methylamino)-3-oxapentane is DNA, specifically the DNA within the nucleus of cells . This compound is a far-red fluorescent DNA dye that can permeate cell membranes and bind to DNA in both live and fixed cells .
Mode of Action
This compound interacts with its target, DNA, by binding to it and emitting far-red fluorescence . This allows for the visualization of DNA in various applications such as flow cytometry, live cell imaging, and cell-based assays . The compound’s rapid uptake into living cells provides a high level of nuclear discrimination .
Biochemical Pathways
For instance, it can be used in combination with other labels such as Green Fluorescent Protein (GFP) or Fluorescein Isothiocyanate (FITC) to study various cellular processes .
Pharmacokinetics
It is known that the compound is cell-permeable, allowing it to easily enter cells and bind to dna . Its impact on bioavailability would be subject to further pharmacokinetic studies.
Result of Action
The binding of this compound to DNA results in the emission of far-red fluorescence, which can be detected and visualized using appropriate instrumentation . This allows for the study of various cellular processes and the identification of specific cells in a population .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 4°C in the dark to maintain its stability . Furthermore, the compound’s effectiveness can be influenced by the type of cells it is used in, as it can be used in most cell types, including eukaryotic and prokaryotic cells .
Properties
IUPAC Name |
N-methyl-2-[2-(methylamino)ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJBVRYAHYMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369226 | |
Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-27-1 | |
Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.